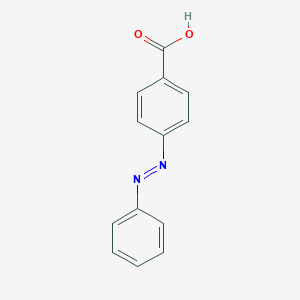

4-Phenylazobenzoic acid

Description

Overview of Azobenzene (B91143) Derivatives in Advanced Materials and Chemical Biology

Azobenzene and its derivatives are a cornerstone of research into photoswitchable molecules. wikipedia.org Their capacity to change shape and polarity when exposed to specific wavelengths of light has been harnessed in a multitude of applications. acs.orgnih.gov In materials science, this photoisomerization is exploited to create light-controllable polymers, liquid crystals, and surfaces. wikipedia.orgacs.org For instance, incorporating azobenzene derivatives into polymer chains can lead to materials that change their shape or solubility with light.

In the realm of chemical biology, azobenzene derivatives serve as powerful tools to control biological processes with high spatial and temporal precision. acs.orgnih.gov By attaching these photoswitches to biomolecules such as peptides, proteins, and nucleic acids, researchers can modulate their function with light. nih.govacs.org This has led to the development of photoregulated enzymes, ion channels, and even drug delivery systems where the therapeutic agent is released at a specific site upon light activation. acs.orgfigshare.com The classical azobenzene system typically requires UV light for the trans to cis isomerization, a limitation in biological applications due to potential cell damage. nih.gov This has spurred the development of new azobenzene derivatives that can be switched with visible light. nih.gov

Significance of the Carboxylic Acid Moiety in 4-(Phenylazo)benzoic Acid for Supramolecular Interactions

The presence of the carboxylic acid (-COOH) group in 4-(Phenylazo)benzoic acid is crucial to its functionality, particularly in the construction of supramolecular assemblies. This functional group is a versatile hydrogen bond donor and acceptor, enabling the formation of well-defined, non-covalent structures. researchgate.net These hydrogen-bonding interactions are fundamental in creating liquid crystals and other ordered materials where the molecules self-assemble into larger architectures. researchgate.netnih.gov

Furthermore, the carboxylic acid moiety allows for the interaction of 4-(Phenylazo)benzoic acid with various surfaces and nanoparticles. For example, it can bind to metal oxide electrodes, which is relevant for the development of photochromic devices. chemicalbook.comsigmaaldrich.com The acidity of the group also means its charge can be controlled by pH, adding another layer of responsiveness to systems incorporating this molecule. This pH-sensitivity, combined with its photoresponsive nature, allows for the creation of multi-stimuli-responsive materials. acs.org Research has shown that the interaction between the carboxylic acid group and other molecules can be finely tuned, influencing properties like solubility and the formation of complexes. acs.orgworldwidejournals.com

Historical Context of 4-(Phenylazo)benzoic Acid in Photoswitchable Systems

The journey of 4-(Phenylazo)benzoic acid in photoswitchable systems is rooted in the broader history of azobenzene chemistry, which dates back to the 19th century with the discovery of diazotization reactions. However, the recognition of azobenzene's ability to undergo photoisomerization in the mid-20th century marked a pivotal moment, opening the door to their use as molecular switches.

Early research primarily focused on the fundamental understanding of the photoisomerization process. Scientists discovered that the stable trans isomer could be converted to the metastable cis isomer by irradiating it with UV light, and the reverse process could be triggered by visible light or heat. acs.org This reversible transformation, accompanied by a significant change in molecular geometry and dipole moment, laid the groundwork for its application in controlling molecular systems. wikipedia.orgacs.org 4-(Phenylazo)benzoic acid emerged as a key derivative due to the synthetic accessibility and the functional handle provided by the carboxylic acid group, which allowed for its incorporation into a wide array of molecular architectures and materials. acs.org Over the years, research has evolved from studying its basic photochemical properties to engineering sophisticated light-responsive systems for applications ranging from data storage to photopharmacology. acs.org

Table 1: Properties of 4-(Phenylazo)benzoic Acid

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C13H10N2O2 | ontosight.ai |

| Molar Mass | 242.24 g/mol | pubcompare.ai |

| Melting Point | 247-250 °C | sigmaaldrich.com |

| Appearance | Orange to red crystalline powder | |

| Isomerization | Reversible trans-cis isomerization | wikipedia.org |

Table 2: Key Research Applications of 4-(Phenylazo)benzoic Acid and its Derivatives

| Application Area | Description | Key Feature Utilized |

|---|---|---|

| Advanced Materials | Development of photoswitchable polymers, liquid crystals, and surfaces. | Photoisomerization |

| Chemical Biology | Photoregulation of biomolecule activity for precise control of biological processes. | Photoisomerization, Bioconjugation |

| Supramolecular Chemistry | Formation of ordered assemblies through non-covalent interactions. | Hydrogen Bonding (Carboxylic Acid) |

| Nano-assemblies | Functionalization of nanoparticles and surfaces for responsive systems. | Carboxylic Acid Moiety |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-phenyldiazenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c16-13(17)10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPTZWQFHBVOLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061784 | |

| Record name | Benzoic acid, 4-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1562-93-2, 37790-20-8 | |

| Record name | 4-(2-Phenyldiazenyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1562-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylazobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(phenylazo)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037790208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylazobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Phenylazobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7WT6MJ3SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Phenylazo Benzoic Acid and Its Derivatives

Established Synthetic Routes for 4-(Phenylazo)benzoic Acid

Several well-established methods are utilized for the synthesis of the parent compound, 4-(phenylazo)benzoic acid. These routes are reliable and provide good yields of the target molecule.

A direct and efficient method for the synthesis of 4-(phenylazo)benzoic acid involves the reaction of p-aminobenzoic acid with nitrosobenzene (B162901) in glacial acetic acid. google.com This reaction proceeds at room temperature and typically results in the crystallization of the product from the reaction mixture.

The general reaction is as follows:

p-Aminobenzoic Acid + Nitrosobenzene → 4-(Phenylazo)benzoic Acid

In a typical procedure, equimolar amounts of p-aminobenzoic acid and nitrosobenzene are dissolved in glacial acetic acid. google.com The mixture is allowed to stand for several hours, during which time the product, 4-(phenylazo)benzoic acid, precipitates as orange-gold plates. google.com The product can then be collected by filtration and purified by recrystallization from a suitable solvent, such as 95% ethanol. google.com

Reaction Parameters for the Synthesis of 4-(Phenylazo)benzoic Acid

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| p-Aminobenzoic Acid | Nitrosobenzene | Glacial Acetic Acid | Room Temperature | 12 hours | 61-70% |

Azo coupling is a versatile and widely used method for the synthesis of azo compounds, including hydroxy-phenylazo benzoic acids. This two-step process involves the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich coupling agent, such as a phenol (B47542) or a hydroxybenzoic acid.

The general scheme for this reaction is:

Diazotization: Aromatic Amine + NaNO₂ + HCl (0-5 °C) → Diazonium Salt

Azo Coupling: Diazonium Salt + Coupling Agent (e.g., 4-Hydroxybenzoic Acid) in alkaline solution → Hydroxy-Phenylazo Benzoic Acid

For instance, various substituted aromatic amines can be diazotized using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at a low temperature (0–5 °C). The resulting diazonium salt solution is then added dropwise to an alkaline solution of a hydroxybenzoic acid, such as 4-hydroxybenzoic acid or salicylic (B10762653) acid derivatives. scbt.comorgsyn.org The temperature is maintained at 5–10 °C during the coupling reaction, and the mixture is stirred for a period to ensure complete reaction. scbt.com The colored product precipitates from the solution and can be isolated by filtration and purified by recrystallization. scbt.com

Examples of Azo Coupling for Hydroxy-Phenylazo Benzoic Acids

| Aromatic Amine | Coupling Agent | Key Reaction Conditions | Product |

|---|---|---|---|

| Substituted Aromatic Amines | 4-Hydroxybenzoic Acid | Diazotization at 0-5°C; Coupling at 5-10°C in 10% NaOH | 4-Hydroxy-3-[(E)-aryldiazenyl]benzoic acid derivatives |

| Aromatic Amines | Salicylic Acid Derivatives | Diazotization at 0°C; Coupling at 0-5°C in 2.5 M NaOH | 5-(Arylazo)-2-hydroxybenzoic acid derivatives |

The Williamson ether synthesis is a classical and effective method for preparing ethers, and it can be adapted to synthesize alkoxyphenylazo benzoic acids. researchgate.net This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. researchgate.net To synthesize alkoxyphenylazo benzoic acids, a hydroxy-phenylazo benzoic acid is used as the phenolic starting material.

The general reaction is:

Hydroxy-Phenylazo Benzoic Acid + Alkyl Halide + Base → Alkoxyphenylazo Benzoic Acid + Salt + H₂O

In a typical procedure, the hydroxy-phenylazo benzoic acid is dissolved in a suitable solvent, and a base, such as potassium hydroxide (B78521), is added to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. Subsequently, an alkyl halide (e.g., an alkyl iodide or bromide) is added, and the reaction mixture is heated to facilitate the nucleophilic substitution reaction. researchgate.net The choice of solvent and base is crucial for the success of the reaction, with polar aprotic solvents often being favored. jocpr.com

General Conditions for Williamson Etherification

| Substrate | Alkylating Agent | Base | Solvent |

|---|---|---|---|

| Hydroxy-Phenylazo Benzoic Acid | Alkyl Halide (e.g., C₂H₅Br) | Potassium Hydroxide (KOH) | Ethanol or DMF |

Synthesis of Functionalized 4-(Phenylazo)benzoic Acid Derivatives

The functionalization of 4-(phenylazo)benzoic acid is crucial for tailoring its properties for specific applications, such as integration into polymeric materials or for studying the influence of substituents on its photochromic behavior.

To incorporate the photochromic 4-(phenylazo)benzoic acid moiety into polymers, it is often necessary to first derivatize it to introduce a polymerizable functional group or a group that can react with a pre-formed polymer.

One common strategy is to convert the carboxylic acid group of 4-(phenylazo)benzoic acid into a more reactive acyl chloride. This is typically achieved by reacting 4-(phenylazo)benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. scbt.comsigmaaldrich.com The resulting 4-(phenylazo)benzoyl chloride is a versatile intermediate that can readily react with nucleophiles. scbt.comsigmaaldrich.com

This reactive intermediate can then be used in several ways for polymer integration:

Esterification with a Hydroxy-functional Monomer: 4-(phenylazo)benzoyl chloride can be reacted with a monomer containing a hydroxyl group, such as 2-hydroxyethyl methacrylate (B99206) (HEMA) , in the presence of a base to form a polymerizable methacrylate ester. jocpr.com The resulting monomer can then be copolymerized with other vinyl monomers to introduce the azobenzene (B91143) unit into the polymer side chain.

Amidation with an Amino-functional Monomer: Similarly, reaction with an amino-functional monomer, like N-(2-aminoethyl)methacrylamide , would yield a polymerizable acrylamide (B121943) derivative.

Post-polymerization Modification: A pre-formed polymer containing reactive functional groups, such as hydroxyl or amino groups, can be modified by reacting it with 4-(phenylazo)benzoyl chloride. For example, poly(hydroxyethyl acrylate) can be functionalized with 4-(phenylazo)benzoic acid in a post-polymerization step. researchgate.net

Derivatization of 4-(Phenylazo)benzoic Acid for Polymer Integration

| Derivative | Synthetic Method | Reactants |

|---|---|---|

| 4-(Phenylazo)benzoyl chloride | Acylation | 4-(Phenylazo)benzoic acid, Thionyl chloride |

| 2-((4-(Phenylazo)benzoyl)oxy)ethyl methacrylate | Esterification | 4-(Phenylazo)benzoyl chloride, 2-Hydroxyethyl methacrylate |

| N-(Aryl)-4-(phenylazo)benzamide | Amidation | 4-(Phenylazo)benzoyl chloride, Aromatic amine |

The synthesis of different isomers of hydroxy-phenylazo benzoic acid can be achieved through the strategic selection of starting materials in the azo coupling reaction. The position of the hydroxyl and carboxyl groups on the final molecule is determined by the choice of the diazonium salt precursor and the hydroxybenzoic acid isomer used as the coupling component.

For example, to synthesize 2-(4-hydroxyphenylazo)benzoic acid , the diazonium salt of anthranilic acid (2-aminobenzoic acid) would be coupled with phenol. Conversely, diazotized 4-aminophenol (B1666318) can be coupled with salicylic acid (2-hydroxybenzoic acid) to yield 5-((4-hydroxyphenyl)diazenyl)-2-hydroxybenzoic acid .

The reaction conditions are similar to those described in section 2.1.2, involving diazotization at low temperatures followed by coupling in an alkaline medium. The specific isomer of the hydroxybenzoic acid used as the coupling partner will direct the position of the incoming diazonium group, typically to the position para to the activating hydroxyl group, unless that position is blocked.

Synthesis of Hydroxy-Phenylazo Benzoic Acid Isomers via Azo Coupling

| Diazonium Salt Precursor | Coupling Agent | Product Isomer |

|---|---|---|

| 4-Aminophenol | Salicylic acid | 5-((4-Hydroxyphenyl)diazenyl)-2-hydroxybenzoic acid |

| Anthranilic acid | Phenol | 2-(4-Hydroxyphenylazo)benzoic acid |

| Substituted anilines | 4-Hydroxybenzoic acid | 3-(Aryldiazenyl)-4-hydroxybenzoic acid derivatives |

Preparation of Organotin(IV) Complexes of Phenylazo Benzoic Acid Derivatives

Organotin(IV) complexes of 4-(phenylazo)benzoic acid and its derivatives are synthesized through the reaction of the acidic ligand with an organotin(IV) precursor. The general methodology involves reacting di- or triorganotin(IV) compounds, such as organotin(IV) chlorides or oxides, with the phenylazo benzoic acid derivative. nih.govnih.gov

The reaction is typically carried out in an anhydrous organic solvent like methanol (B129727) or toluene (B28343) to prevent hydrolysis of the organotin reactants. mdpi.comsysrevpharm.org For instance, new organotin(IV) complexes have been synthesized by reacting a ligand containing the 2-[4-hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic acid structure with alkyltin(IV) precursors like trimethyltin(IV) chloride, bis-tributyltin(IV) oxide, and dibutyltin(IV) oxide in refluxing toluene. mdpi.com In many preparations, a base such as potassium hydroxide or triethylamine (B128534) is used to deprotonate the carboxylic acid, facilitating its coordination to the tin atom. nih.govsysrevpharm.orgiicbe.org

The resulting organotin(IV) carboxylates are often solid compounds that can be isolated by filtration and purified by recrystallization from a suitable solvent like hot methanol. iicbe.org The stoichiometry of the reactants (the ratio of the organotin precursor to the ligand) determines the final structure of the complex, leading to various coordination geometries around the tin atom. nih.govnih.gov

Table 1: Examples of Organotin(IV) Precursors and Reaction Conditions

| Organotin(IV) Precursor | Ligand Type | Base (if used) | Solvent | Condition |

|---|---|---|---|---|

| Trimethyltin(IV) chloride | Azo-imine carboxylate | Not specified | Toluene | Reflux |

| Bis-tributyltin(IV) oxide | Azo-imine carboxylate | Not specified | Toluene | Reflux |

| Dibutyltin(IV) oxide | Azo-imine carboxylate | Not specified | Toluene | Reflux |

| Diorganotin(IV) compounds | o- or p-hydroxybenzoic acids | Potassium hydroxide | Methanol/Water | Not specified |

Incorporation into Metal-Organic Framework Ligands

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands or linkers. ossila.com Carboxylic acids are widely used as ligands in MOF synthesis due to their ability to form strong, stable coordination bonds with metal ions. bldpharm.com

4-(Phenylazo)benzoic acid is a suitable candidate for incorporation as a ligand into MOFs. Its structure features a carboxylate group that can bind to metal centers, while the rigid, linear azobenzene unit acts as the linker to form a porous framework. nih.gov The synthesis of such MOFs typically involves a solvothermal or hydrothermal reaction, where the metal salt (e.g., zinc nitrate, copper nitrate) and the 4-(phenylazo)benzoic acid ligand are heated in a high-boiling-point solvent like N,N-dimethylformamide (DMF). brieflands.comyoutube.com

The specific conditions of the synthesis, such as temperature, reaction time, and the presence of modulators (like other acids), can influence the resulting MOF's topology and properties. youtube.com The incorporation of the azobenzene moiety is of particular interest as it can impart photoresponsive properties to the MOF, allowing for potential applications in areas like light-controlled gas storage or catalysis.

Optimization of Synthetic Conditions for Enhanced Yield and Purity

The synthesis of 4-(phenylazo)benzoic acid via diazotization and azo coupling requires careful control of reaction conditions to maximize product yield and minimize impurities.

Strategies for Preventing Incomplete Diazotization

The first step in the synthesis is the conversion of an aromatic primary amine to a diazonium salt, a process known as diazotization. Diazonium salts are often unstable and can decompose, especially at elevated temperatures. nih.gov A primary side reaction is the decomposition of the diazonium salt in water to form a phenol, which reduces the yield of the desired azo compound. nih.gov

To ensure the diazotization reaction proceeds to completion while minimizing decomposition, the following strategies are employed:

Low Temperature : The reaction is almost universally carried out at low temperatures, typically between 0 and 5 °C, by using an ice bath. nih.gov Research has shown that increasing the temperature leads to a reduced yield of the diazonium salt due to its rapid decomposition. nih.gov

Acidic Medium : The reaction is performed in a strongly acidic medium, for example, by using hydrochloric acid. This is necessary for the formation of nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt. nih.govyokogawa.com

pH Sensitivity in Coupling Reactions

The subsequent azo coupling reaction, where the diazonium salt reacts with a coupling partner, is highly sensitive to pH. yokogawa.com The optimal pH depends on the nature of the coupling component. The electrophilicity of the diazonium ion is relatively weak, so it requires a highly activated aromatic compound to react with. yokogawa.com

Coupling with Phenols : When coupling with phenols, the reaction is conducted in a mildly basic medium (pH 9–10). stackexchange.com Under these conditions, the phenol is deprotonated to form the much more reactive phenoxide ion. The phenoxide ion has a fully developed negative charge, which makes the aromatic ring significantly more electron-rich and thus more susceptible to electrophilic attack by the diazonium cation. quora.comquora.com

Coupling with Anilines : For coupling with aromatic amines like aniline (B41778), the reaction is carried out in a mildly acidic medium (pH 4–5). stackexchange.com A basic pH is avoided because it could cause the diazonium ion to react with the lone pair of the amino group. stackexchange.com A highly acidic medium (low pH) is also detrimental because it would protonate the amine, forming an anilinium ion (e.g., -NH3+). This positively charged group deactivates the aromatic ring, hindering the electrophilic substitution reaction. quora.com Therefore, a carefully controlled weakly acidic pH is optimal.

If the pH is too low (highly acidic), the coupling reaction generally does not occur, regardless of the coupling partner. yokogawa.com

Byproduct Formation and Purification Techniques (e.g., Recrystallization with Activated Charcoal)

Besides the intended product, side reactions can lead to the formation of byproducts. A common impurity arises from the decomposition of the diazonium salt into phenols, as mentioned previously. nih.gov Other impurities can include unreacted starting materials or products from side-coupling reactions.

A standard and effective method for purifying the crude 4-(phenylazo)benzoic acid is recrystallization. google.com This technique separates compounds based on their different solubilities in a particular solvent at different temperatures. labster.com For azo compounds, which are often brightly colored, colored impurities can be a significant issue.

To remove these colored, high-molecular-weight impurities, activated charcoal is often used during the recrystallization process. study.comlibretexts.org The procedure is as follows:

The impure solid is dissolved in a minimum amount of a suitable hot solvent. labster.com

A small amount of activated charcoal is added to the hot solution. Activated charcoal has a high surface area and adsorbs large, conjugated molecules, which are often the source of the color. libretexts.org

The mixture is briefly swirled or heated to allow the charcoal to adsorb the impurities.

The hot solution is then filtered through a fluted filter paper (hot gravity filtration) to remove the insoluble charcoal particles and the impurities adsorbed onto them. labster.com

The clear, hot filtrate is allowed to cool slowly, causing the purified product to crystallize. The crystals are then collected by filtration. labster.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-(Phenylazo)benzoic acid |

| Trimethyltin(IV) chloride |

| Bis-tributyltin(IV) oxide |

| Dibutyltin(IV) oxide |

| Organotin(IV) chloride |

| Triethylamine |

| Potassium hydroxide |

| Methanol |

| Toluene |

| N,N-dimethylformamide (DMF) |

| Zinc nitrate |

| Copper nitrate |

| Hydrochloric acid |

| Sodium nitrite |

| Aniline |

Advanced Spectroscopic and Computational Characterization of 4 Phenylazo Benzoic Acid

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic analysis is fundamental to confirming the identity and purity of 4-(phenylazo)benzoic acid, as well as for investigating its conformational and electronic landscape. Techniques such as FT-IR, NMR, UV-Vis, mass spectrometry, fluorescence, and Raman spectroscopy each offer a unique window into the molecule's characteristics.

Fourier Transform Infrared (FT-IR) Spectroscopy for Azo Linkage and Hydrogen Bonding Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in 4-(phenylazo)benzoic acid. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

A key feature in the FT-IR spectrum of 4-(phenylazo)benzoic acid is the broad absorption band observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. docbrown.info The significant broadening of this peak is a direct consequence of intermolecular hydrogen bonding, which typically leads to the formation of cyclic dimers in the solid state. docbrown.inforesearchgate.net

The stretching vibration of the carbonyl group (C=O) in the carboxylic acid moiety gives rise to a strong absorption band, typically observed between 1680 and 1700 cm⁻¹. docbrown.info The exact position is influenced by the hydrogen bonding. The N=N stretching vibration of the azo group, central to the molecule's structure, is also identifiable in the spectrum, although its intensity can be weak. The spectrum is further characterized by C-H stretching vibrations from the aromatic rings (around 3030-3080 cm⁻¹) and various C=C stretching vibrations within the phenyl rings (in the 1465-1625 cm⁻¹ range). docbrown.info

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid (H-bonded) |

| ~3080-3030 | C-H stretch | Aromatic |

| ~1700-1680 | C=O stretch | Carboxylic Acid |

| ~1600 | N=N stretch | Azo |

| ~1625-1465 | C=C stretch | Aromatic Ring |

| ~1320-1210 | C-O stretch | Carboxylic Acid |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. libretexts.org The spectrum of 4-(phenylazo)benzoic acid is characterized by strong absorption bands that are responsible for its color. These absorptions arise from π → π* and n → π* electronic transitions within the conjugated azobenzene (B91143) system. pharmatutor.org

The intense band observed at shorter wavelengths (in the UV region) is typically assigned to the π → π* transition of the conjugated system involving the phenyl rings and the azo group. A less intense band at longer wavelengths (in the visible region) is attributed to the n → π* transition, involving the non-bonding electrons on the nitrogen atoms of the azo group. pharmatutor.orgworldwidejournals.com The position of these absorption maxima can be influenced by the polarity of the solvent. worldwidejournals.com

| Solvent | λmax (nm) (π → π) | λmax (nm) (n → π) |

|---|---|---|

| Methanol (B129727) | 325 | 430 |

| Acetonitrile | 324 | 428 |

| Water | 326 | 432 |

Note: The data presented is based on findings for 4-(Phenylazo)benzoic acid in various solvents. worldwidejournals.com

Mass Spectrometry (EI-MS) for Molecular Mass and Structure Confirmation

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and obtain structural information through fragmentation patterns. pharmacy180.com The mass spectrum of 4-(phenylazo)benzoic acid shows a molecular ion peak [M]⁺ that confirms its molecular weight of 226.23 g/mol . nist.govnih.gov

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for azobenzene derivatives involve the cleavage of bonds adjacent to the azo group. researchgate.net For 4-(phenylazo)benzoic acid, characteristic fragment ions would include those corresponding to the loss of COOH, N₂, and the cleavage of the C-N and N=N bonds, leading to phenyl and benzoyl-type fragments. researchgate.netresearchgate.net

| m/z | Possible Fragment Ion |

|---|---|

| 226 | [C₁₃H₁₀N₂O₂]⁺ (Molecular Ion) |

| 181 | [M - COOH]⁺ |

| 105 | [C₆H₄COOH]⁺ |

| 77 | [C₆H₅]⁺ |

Fluorescence Spectroscopy for Emission Characteristics

Fluorescence spectroscopy provides insights into the electronic excited states of a molecule. While many azobenzene derivatives are known to have very low fluorescence quantum yields due to efficient non-radiative decay pathways (like photoisomerization), studies have recorded the fluorescence spectra of 4-(phenylazo)benzoic acid in various solvents. worldwidejournals.com The emission characteristics, such as the wavelength of maximum emission and the Stokes shift (the difference between the absorption and emission maxima), can be determined. These properties are sensitive to the molecular environment, including solvent polarity. worldwidejournals.com

| Solvent | Emission λmax (nm) | Stokes Shift (nm) |

|---|---|---|

| Methanol | 540 | 215 |

| Acetonitrile | 535 | 211 |

| Water | 550 | 224 |

Note: The data presented is based on findings for 4-(Phenylazo)benzoic acid in various solvents. worldwidejournals.com

Raman Spectroscopy for Vibrational Studies

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It is particularly useful for studying vibrations that result in a change in polarizability, such as the symmetric vibrations of non-polar bonds. For 4-(phenylazo)benzoic acid, Raman spectroscopy can provide clear signals for the N=N stretching vibration, which is often weak in the IR spectrum. It is also effective for analyzing the vibrations of the aromatic ring systems. ias.ac.inresearchgate.net The vibrational modes observed in the Raman spectrum can be correlated with theoretical calculations to provide a detailed understanding of the molecule's dynamics. nih.gov

| Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|

| ~1600 | C=C Aromatic stretch |

| ~1440 | N=N stretch |

| ~1145 | C-N stretch |

X-ray Diffraction and Crystallographic Analysis

X-ray diffraction techniques are fundamental in determining the precise arrangement of atoms within a crystalline solid, offering unparalleled insight into molecular geometry and the forces governing crystal assembly.

Single-crystal X-ray diffraction (SCXRD) provides the most definitive method for determining molecular structure. researchgate.net Studies on a polymorph of 4-(phenylazo)benzoic acid have revealed a monoclinic crystal system, belonging to the P21/c space group. researchgate.net The analysis confirms the trans configuration of the azobenzene moiety.

The crystal packing is significantly influenced by hydrogen bonding. The carboxylic acid groups of adjacent molecules form centrosymmetric dimers through strong O–H····O hydrogen bonds, a common structural motif for carboxylic acids. researchgate.net These dimers are further organized into a one-dimensional framework through weaker C–O···π(arene) interactions. researchgate.net This ordered arrangement dictates the macroscopic properties of the crystal.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 5.6324 |

| b (Å) | 30.062 |

| c (Å) | 6.7574 |

| α (°) | 90 |

| β (°) | 111.203 |

| γ (°) | 90 |

When suitable single crystals are unavailable, powder X-ray diffraction (PXRD) serves as a powerful alternative for structure determination. For 4-(phenylazo)benzoic acid, its crystal structure has been successfully identified from high-resolution laboratory PXRD data. researchgate.netresearchgate.netnih.gov The structure was solved using direct-space methods coupled with a parallel tempering technique and finalized by Rietveld refinement. researchgate.netresearchgate.net This approach confirmed the molecule's non-planar conformation, where the planarity of the azobenzene unit is affected by the electron-withdrawing carboxyl group. researchgate.netrsc.org

To visualize and quantify the complex network of intermolecular interactions within the crystal lattice, Hirshfeld surface analysis is employed. rsc.org This computational tool maps the regions of close contact between adjacent molecules, providing a detailed picture of the forces responsible for crystal stabilization.

Computational Chemistry and Theoretical Studies

Theoretical studies, particularly those using computational chemistry methods, provide deeper insights into the electronic structure and dynamic behavior of 4-(phenylazo)benzoic acid, complementing experimental findings.

Density Functional Theory (DFT) has been utilized to investigate the electronic properties of 4-(phenylazo)benzoic acid. These calculations help to understand the influence of the electron-withdrawing para-substituted carboxyl group on the electronic structure and absorption spectrum of the azobenzene core. rsc.org Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic transitions. rsc.org

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) calculations have been used to simulate the UV-Vis absorption spectrum. rsc.org The results from these theoretical calculations can be compared with experimental spectra to validate the computational model and provide a more thorough understanding of the electronic transitions responsible for the molecule's photochromic behavior. rsc.orgresearchgate.net Mulliken population analysis has also been employed to correlate the molecular packing in the crystalline state with the compound's electronic properties. rsc.org

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD studies focusing on the micellization of 4-(phenylazo)benzoic acid are not extensively documented, the technique is widely applied to understand the self-assembly of similar amphiphilic molecules into micelles. nih.govnih.gov Such simulations can calculate thermodynamic parameters to predict whether micelle formation is spontaneous and to characterize the driving forces, such as entropy-driven processes, behind self-assembly. researchgate.netnih.gov The known self-assembly of other benzoic acid derivatives is driven by hydrogen bonding and interactions between aromatic rings, which could be modeled for 4-(phenylazo)benzoic acid. nih.gov

Conversely, MD simulations have been instrumental in studying the principal conformational change in 4-(phenylazo)benzoic acid: the light-induced trans-cis isomerization. researchgate.netrsc.org This photoswitching event is central to its function in molecular devices. Reactive MD simulations, which incorporate a reactive potential for the N=N bond, can model the dynamic conformational changes and packing effects during isomerization on a picosecond timescale. researchgate.netmdpi.com These studies have shown that the efficiency of photoswitching can be highly dependent on the molecule's environment, such as its packing density and whether it is in a self-assembled monolayer on a surface. researchgate.netrsc.orgresearchgate.net Stochastic models incorporated into atomistic MD simulations can also be used to investigate the kinetics of cyclic photoisomerization under various light conditions.

Ab Initio Calculations for Surface Chemisorption

Ab initio calculations, particularly those based on density functional theory (DFT), provide profound insights into the mechanisms of surface chemisorption of 4-(phenylazo)benzoic acid and its derivatives. These computational methods allow for the detailed examination of structural and electronic properties at the molecular level, offering a predictive understanding of how these molecules arrange and interact with various substrates.

One notable study investigated the chemisorption of a closely related molecule, 4-(4-amino-phenylazo)benzoic acid (APABA), on a Si(001)-(4x2) surface. researchgate.net This research provides a valuable framework for understanding the surface interactions of 4-(phenylazo)benzoic acid. The study explored two primary binding sites on the APABA molecule for attachment to the silicon surface: the amino group and the carboxyl group. researchgate.net

For each potential binding site, two different models for chemisorption were considered:

Model I: An intrarow position, where the molecule binds between two adjacent Si dimers within the same dimer row. researchgate.net

Model II: An on-dimer position, where the molecule directly attaches to a single Si dimer. researchgate.net

The calculations revealed that for both the amino- and carboxyl-site binding, Model II was energetically more favorable than Model I. Specifically, for the amino-site, Model II was found to be 1.10 eV more stable than Model I. researchgate.net

The study also calculated key bond lengths for the chemisorbed molecule, which are crucial for confirming the nature of the chemical bond with the surface. For the carboxyl-site binding, the calculated bond lengths were 1.76 Å for Si-O and 1.35 Å for O-C. researchgate.net In the case of the amino-site binding, the Si-N bond length was determined to be 1.85 Å, which shows excellent agreement with the sum of the covalent radii of silicon and nitrogen (1.87 Å). researchgate.net

These findings highlight the predictive power of ab initio calculations in determining the preferred adsorption geometries and the nature of the chemical bonding between functionalized azobenzene molecules and semiconductor surfaces. While this research was conducted on an amino-substituted derivative, the results suggest that the carboxyl group of 4-(phenylazo)benzoic acid would also be a primary site for chemisorption on silicon surfaces, likely favoring an on-dimer binding configuration.

Table 1: Calculated Parameters for Chemisorption of 4-(4-amino-phenylazo)benzoic Acid on Si(001)-(4x2)

| Parameter | Value | Source |

| Energetic Favorability of Model II (Amino-site) | 1.10 eV more stable than Model I | researchgate.net |

| Si-N Bond Length (Amino-site, Model II) | 1.85 Å | researchgate.net |

| Si-O Bond Length (Carboxyl-site) | 1.76 Å | researchgate.net |

| O-C Bond Length (Carboxyl-site) | 1.35 Å | researchgate.net |

Supramolecular Chemistry and Self Assembly of 4 Phenylazo Benzoic Acid

Hydrogen Bonding Interactions and Crystal Engineering

Crystal engineering relies on the understanding and utilization of intermolecular forces to design and synthesize new solid-state structures with desired properties. In the context of 4-(phenylazo)benzoic acid, hydrogen bonding is a primary tool for directing molecular assembly into predictable patterns.

The crystal structure of 4-(phenylazo)benzoic acid and its derivatives is stabilized by a network of diverse and directional intermolecular interactions. The most prominent of these is the classic O–H····O hydrogen bond formed between the carboxylic acid moieties of two molecules. This interaction is strong and highly directional, leading to the formation of centrosymmetric acid-acid dimers, a common supramolecular synthon in carboxylic acids. nih.govuky.edu These dimers effectively extend the molecular length, which is a crucial factor in the formation of liquid crystalline phases.

| Interaction Type | Description | Role in Supramolecular Assembly |

| O–H····O | Strong hydrogen bond between carboxylic acid groups. | Forms centrosymmetric dimers, extending molecular length. nih.govuky.edu |

| C–H····N | Weak hydrogen bond, often between an aromatic C-H and a pyridine (B92270) nitrogen. | Directs assembly in co-crystals and complexes. uky.edu |

| C–H····O | Weak hydrogen bond between a C-H group and an oxygen atom. | Contributes to the stability of the overall crystal packing. |

| C–H····π(arene) | Interaction between a C-H bond and the electron cloud of an aromatic ring. | Provides additional stability to the molecular arrangement. |

| π(arene)····π(arene) | Stacking interaction between the aromatic rings of the azobenzene (B91143) core. | Creates 1D columnar stacks and stabilizes the crystal structure. researchgate.net |

The carboxylic acid group of 4-(phenylazo)benzoic acid serves as an effective hydrogen-bond donor, readily forming complexes with hydrogen-bond acceptors. Pyridyl derivatives are excellent partners in this regard, as the nitrogen atom in the pyridine ring is a strong hydrogen-bond acceptor. This interaction leads to the formation of robust 1:1 supramolecular complexes. evitachem.comresearchgate.net The resulting hydrogen-bonded structures are significantly more linear and elongated than the individual components, a geometric feature that is highly conducive to the formation of liquid crystal phases. tandfonline.com The formation of these complexes can be confirmed through techniques like FTIR spectroscopy, which shows characteristic shifts in the vibrational frequencies of the O-H and C=O groups upon hydrogen bond formation. researchgate.net

A key consequence of forming hydrogen-bonded complexes between 4-(phenylazo)benzoic acid derivatives and pyridyl compounds is the induction and stabilization of liquid crystalline mesophases, particularly smectic phases. mdpi.com While the individual components may not be mesomorphic, the resulting supramolecular assembly often exhibits liquid crystalline behavior. tandfonline.comtandfonline.com The hydrogen bond reinforces the linearity and rigidity of the molecular structure, promoting the parallel alignment necessary for mesophase formation. Specifically, these complexes frequently exhibit enantiotropic smectic C (SmC) phases. tandfonline.comtandfonline.com The layer spacing in the smectic phase, as determined by X-ray diffraction, often corresponds to the calculated length of the hydrogen-bonded complex, confirming the role of this supramolecular interaction in defining the mesophase structure. tandfonline.com

The properties of supramolecular liquid crystals based on 4-(phenylazo)benzoic acid can be finely tuned by introducing various substituents onto either the benzoic acid or the pyridyl component. The length of terminal alkyl or alkoxy chains, for instance, has a profound effect on the stability and type of mesophase observed. researchgate.netnih.gov Generally, increasing the chain length tends to stabilize smectic phases over nematic phases. An "odd-even" effect is often observed, where the clearing temperatures (the transition from the liquid crystal to the isotropic liquid phase) alternate as the number of carbon atoms in the alkoxy chain increases. derpharmachemica.com

The introduction of polar terminal groups (e.g., -NO₂, -CN, -OCH₃, -Br) also significantly impacts molecular alignment and mesophase stability. researchgate.netresearchgate.net The polarity, polarizability, and size of these substituents alter the intermolecular forces, including dipole-dipole interactions, which in turn affects the thermal stability of the mesophase. researchgate.netnih.gov By carefully selecting substituents, researchers can manipulate the molecular architecture to control the formation and temperature range of specific liquid crystal phases. nih.gov

Supramolecular Liquid Crystals and Mesophase Behavior

The ability of 4-(phenylazo)benzoic acid to self-assemble via hydrogen bonding into elongated, rod-like supramolecular structures makes it a foundational component for the creation of supramolecular liquid crystals. These materials are of great interest because their properties can be modulated by controlling the non-covalent interactions between the constituent molecules.

The design of mesogens based on 4-(phenylazo)benzoic acid typically involves the synthesis of homologous series where a structural feature, such as the length of a terminal alkoxy chain, is systematically varied. A common synthetic route involves coupling diazotized aniline (B41778) derivatives with phenolic compounds to form the core azobenzene structure, followed by modifications to introduce the carboxylic acid and other desired functional groups. derpharmachemica.comresearchgate.net For example, a series of 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl esters can be synthesized to study the effect of the alkoxy chain on mesomorphism. derpharmachemica.com

The following table presents representative data for a homologous series of liquid crystals, illustrating the effect of terminal chain length on transition temperatures.

| Compound Series: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester |

| n (No. of Carbon Atoms in Alkoxy Chain) |

| 1 |

| 2 |

| 3 |

| 4 |

| 5 |

| 6 |

| 7 |

| 8 |

| 10 |

| 12 |

| 14 |

| 16 |

| Data derived from studies on similar azomesogens. derpharmachemica.com |

This data demonstrates that mesomorphism is present for most homologs, with transition temperatures generally decreasing as the terminal chain length increases. The absence of mesomorphism in the longest-chain derivative indicates a disruption of the necessary molecular ordering, a common phenomenon in homologous series. derpharmachemica.com

Characterization of Mesophase Transitions (Nematic, Smectic) using DSC and POM

The investigation of liquid crystalline (LC) phases and their transitions is primarily conducted using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). researchgate.netaps.org DSC is employed to determine the temperatures and enthalpy changes associated with phase transitions, while POM allows for the visual identification of the characteristic textures of different mesophases. researchgate.netaps.org

For derivatives of 4-(phenylazo)benzoic acid, such as 4-(4-alkoxyphenylazo) benzoic acids, DSC and POM studies have revealed the presence of enantiotropic liquid crystalline properties. unibuc.ro For instance, in a series of these compounds, both nematic and smectic phases were identified. unibuc.ro The DSC thermograms typically show distinct endothermic peaks upon heating, corresponding to crystal-to-mesophase and mesophase-to-isotropic liquid transitions. aps.org

Upon cooling from the isotropic liquid state, POM observations can capture the formation of nematic droplets that coalesce into characteristic Schlieren textures. unibuc.roscialert.net These textures are indicative of a nematic phase. scialert.net At lower temperatures, these nematic phases can further organize into more ordered smectic phases, which are also identifiable by their unique optical textures under polarized light. unibuc.ro For example, 4-(4-decyloxyfenilazo) benzoic acid exhibits nematic droplets forming from the isotropic liquid at 245°C, which then merge into a Schlieren texture at 244°C. unibuc.ro This nematic phase is maintained down to 217°C before transitioning into a smectic mesophase. unibuc.ro

The following table summarizes the phase transition temperatures for a homologous series of 4-(4-alkoxyfenilazo) benzoic acids, as determined by DSC and POM.

| Compound (n=alkyl chain length) | Melting Point (°C) | Nematic-Isotropic Transition (°C) |

| 3a (n=6) | 224 | 240 |

| 3b (n=7) | 220 | 244 |

| 3c (n=8) | 215 | 248 |

| 3d (n=9) | 212 | 246 |

| 3e (n=10) | 208 | 245 |

| 3f (n=18) | 237 | - |

| Data sourced from Cioanca et al. (2010) unibuc.ro |

Impact of Molecular Structure and Chain Length on Mesomorphic Properties

The mesomorphic properties of liquid crystals derived from 4-(phenylazo)benzoic acid are highly dependent on their molecular structure. derpharmachemica.comsemanticscholar.org Key factors influencing the type of mesophase, transition temperatures, and the stability of the liquid crystalline state include the length of terminal alkyl or alkoxy chains and the presence of other substituents. derpharmachemica.comnih.gov

The introduction of different terminal polar groups or additional rings into the molecular core also significantly alters mesomorphic behavior. nih.gov The polarity and polarizability of the mesogenic core are enhanced by electron-donating or electron-withdrawing groups, which in turn influences the thermal stability of the mesophase. nih.gov For instance, studies on related azoester compounds show that the presence of terminal groups like -OCH3, -F, or -Cl can stabilize the molecule and lead to higher thermal stability of the nematic phase. nih.gov The absence of smectic phases in some series, despite increasing chain length, can be attributed to molecular non-coplanarity, which prevents the necessary layered arrangement of molecules. derpharmachemica.com

| Property | Effect of Increasing Alkyl Chain Length | Effect of Terminal/Lateral Substituents |

| Mesophase Stability | Can increase or decrease, often showing an odd-even effect. derpharmachemica.com | Polarity and size of substituents significantly affect thermal stability. nih.gov |

| Phase Type | Longer chains tend to promote the formation of more ordered smectic phases. | Can induce or suppress certain mesophases; can lead to purely nematogenic behavior. derpharmachemica.com |

| Transition Temperatures | Nematic-isotropic transition temperatures often alternate with chain length. derpharmachemica.com | Influences the entire temperature range of the mesophase. nih.gov |

Photoresponsive Liquid Crystal Systems

The azobenzene unit in 4-(phenylazo)benzoic acid is a photochromic moiety, meaning it can undergo a reversible conversion between two isomeric forms—trans and cis—upon exposure to light of specific wavelengths. researchgate.netrsc.org This photoisomerization process is the foundation for creating photoresponsive liquid crystal systems. mdpi.com When incorporated into a liquid crystal phase, the change in molecular geometry from the linear trans isomer to the bent cis isomer disrupts the molecular packing and order of the mesophase. rsc.org

Irradiation with UV light typically induces the trans-to-cis isomerization, which can lead to an isothermal phase transition from an ordered liquid crystal phase (e.g., nematic) to a disordered isotropic liquid phase. rsc.org This change is reversible; the cis isomer can revert to the more stable trans form either thermally or by irradiation with visible light (e.g., blue light). iaea.org This reversible switching of the mesophase structure allows for the tuning of the material's optical properties, such as birefringence, using light as an external stimulus. rsc.org

This photoresponsiveness has potential applications in various molecular electronic devices and smart sensors. researchgate.netiaea.org The efficiency of this photoswitching can be influenced by the local chemical environment and the molecular density of the system. researchgate.net

Self-Assembled Nanostructures and Colloidal Systems

In solution, amphiphilic molecules containing 4-(phenylazo)benzoic acid can spontaneously self-assemble into a variety of nanostructures, such as micelles. The morphology and stability of these assemblies can often be controlled by external stimuli, particularly light.

Formation of Micelles and Wormlike Micelles

The formation of micelles occurs when amphiphilic molecules aggregate in a solvent to minimize unfavorable interactions between their hydrophobic parts and the solvent. rsc.org In aqueous systems involving 4-(phenylazo)benzoic acid derivatives, the hydrophobic azobenzene tail and the hydrophilic carboxylic acid headgroup drive this self-assembly process.

Under certain conditions, spherical micelles can grow in one dimension to form elongated, flexible, cylindrical aggregates known as wormlike micelles. nih.govrsc.org The formation of these structures is highly dependent on factors like surfactant concentration, the presence of counterions, and pH. For instance, in systems combining a cationic Gemini surfactant with trans-4-(phenylazo)benzoic acid (as a counterion), the addition of the azobenzene salt promotes the growth of long, entangled wormlike micelles. tandfonline.com This transition from spherical to wormlike micelles imparts significant viscoelasticity to the solution. tandfonline.com

Photo-Controlled Modulation of Micellar Morphology

The photoisomerization of the azobenzene moiety provides a powerful tool for externally controlling the morphology of these self-assembled structures. nih.gov When the trans-azobenzene unit, which is relatively apolar and planar, is converted to the more polar, bent cis isomer by UV irradiation, the hydrophobic/hydrophilic balance of the amphiphile is altered. nih.gov

This change in molecular shape and polarity can trigger a morphological transition in the micellar aggregates. tandfonline.com For example, a system of viscoelastic wormlike micelles can be transformed into less viscous, smaller, spherical or rodlike micelles upon UV exposure. researchgate.nettandfonline.com This is because the bent cis isomer acts as a "kink" that disfavors the packing required for elongated structures. tandfonline.com This process is reversible; subsequent irradiation with visible light can switch the azobenzene back to the trans state, leading to the reformation of the wormlike micelles and the recovery of the solution's viscoelasticity. tandfonline.com This photoswitchable behavior allows for the remote and reversible control of the solution's rheological properties. tandfonline.com

| Stimulus | Azobenzene Isomer | Micellar Morphology | Solution Viscosity |

| Initial State (Dark/Visible Light) | trans | Wormlike Micelles | High (Viscoelastic) |

| UV Irradiation (e.g., 365 nm) | cis | Spherical/Rodlike Micelles | Low |

| Visible Light Irradiation | trans | Wormlike Micelles | High (Viscoelastic) |

Ionic Self-Assembly with Polymers (e.g., Poly(ethylene imine))

4-(Phenylazo)benzoic acid (PBA) can participate in ionic self-assembly with cationic polymers like poly(ethylene imine) (PEI). tandfonline.comtandfonline.com The electrostatic interaction between the anionic carboxyl group of PBA and the cationic amino groups of PEI leads to the formation of an amphiphilic ion pair complex. tandfonline.com This PEI/PBA ion pair, possessing a polar PEI component and a less polar PBA component with its hydrophobic azobenzene group, can self-assemble into nanoparticles in an aqueous solution. tandfonline.com

The formation and stability of these ion pair self-assemblies (IPSAMs) are dependent on the molar ratio of the amino groups to the carboxyl groups. tandfonline.com These nanoparticles exhibit stimuli-responsive behavior. Due to the photoisomerization of the azobenzene group, the system is UV-responsive. tandfonline.com Furthermore, the PEI/PBA ion pair can exhibit an upper critical solution temperature (UCST) behavior, meaning the nanoparticles are stable at lower temperatures but may disassemble or release their contents as the temperature is raised above the UCST. tandfonline.com This dual responsiveness to both light and temperature makes these systems promising for applications such as controlled drug delivery. tandfonline.com

Host-Guest Inclusion Complexes with Cyclodextrins

The ability of 4-(phenylazo)benzoic acid, an azobenzene derivative, to form host-guest inclusion complexes with cyclodextrins is a significant aspect of its supramolecular chemistry. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which allows them to encapsulate nonpolar guest molecules, or moieties of molecules, in aqueous solutions. This encapsulation can alter the physicochemical properties of the guest molecule.

Research has demonstrated that 4-(phenylazo)benzoic acid forms a stable 1:1 inclusion complex with α-cyclodextrin (α-CD). worldwidejournals.com The formation of this complex is a spontaneous process, as indicated by a negative Gibbs free energy change (ΔG) for the inclusion process. worldwidejournals.com The primary driving forces for this complexation are van der Waals interaction forces and hydrophobic interactions between the guest molecule and the nonpolar interior of the cyclodextrin (B1172386) cavity. worldwidejournals.com

The stoichiometry of the complex has been determined using established analytical methods. The application of the Benesi-Hildebrand equation to changes in the absorption and fluorescence spectra of 4-(phenylazo)benzoic acid upon the addition of α-CD confirms the formation of a 1:1 host-guest complex. worldwidejournals.com The presence of an isosbestic point in the absorption spectra further supports this 1:1 stoichiometry. worldwidejournals.com Upon encapsulation within the α-CD cavity, the absorption and emission maxima of 4-(phenylazo)benzoic acid exhibit a blue shift, accompanied by an increase in absorbance and fluorescence intensity. worldwidejournals.com

The interaction involves the insertion of the hydrophobic azobenzene portion of the 4-(phenylazo)benzoic acid molecule into the cavity of the cyclodextrin. This encapsulation shields the guest from the aqueous environment, leading to the observed changes in its spectral properties.

| Parameter | Finding | Methodology | Reference |

|---|---|---|---|

| Host Molecule | α-Cyclodextrin (α-CD) | - | worldwidejournals.com |

| Stoichiometry (Host:Guest) | 1:1 | Benesi-Hildebrand Plot (Absorption & Fluorescence Spectroscopy) | worldwidejournals.com |

| Driving Forces | Van der Waals interactions, Hydrophobic interactions | Thermodynamic Analysis | worldwidejournals.com |

| Thermodynamic Spontaneity (ΔG) | Spontaneous (Negative Value) | Calculated from Formation Constant (K) | worldwidejournals.com |

| Spectral Changes upon Complexation | Blue shift in absorption and emission maxima; Increase in absorbance and fluorescence intensity | UV-Vis and Fluorescence Spectroscopy | worldwidejournals.com |

Applications of 4 Phenylazo Benzoic Acid in Advanced Materials

Photoresponsive Smart Materials

The photochromic nature of 4-(phenylazo)benzoic acid (PABA) is central to its application in smart materials. These materials can change their properties in response to light, enabling a wide range of functionalities. The core of this capability lies in the reversible conversion between two isomeric forms, the stable trans isomer and the metastable cis isomer, when stimulated by specific wavelengths of light. This isomerization process is accompanied by a significant physical transformation, which is harnessed in the creation of molecular switches, photochromic materials, and light-driven devices.

4-(Phenylazo)benzoic acid functions as a molecular switch due to the distinct structural and electronic properties of its trans and cis isomers. nih.gov The conversion between these two states can be triggered by electromagnetic radiation, making PABA a candidate for applications in molecular electronics and optical devices. nih.gov The carboxylic acid group in PABA is crucial for its functionality, particularly in constructing supramolecular assemblies through hydrogen bonding, which is fundamental for creating ordered structures like liquid crystals.

The photoisomerization of PABA has been observed on surfaces such as gold (Au(111)), a critical step for its integration into solid-state devices. nih.govresearchgate.net Studies using scanning tunneling microscopy have shown that photoswitching occurs at low molecular densities. nih.govresearchgate.net The efficiency of this switching can be influenced by the surrounding chemical environment, as demonstrated by the observation of switching events when PABA molecules are co-adsorbed within a host octanethiol monolayer. nih.gov A photoreversible switch has also been developed using dimethylamino calix acs.orgarene and PABA.

Table 1: Isomerization Characteristics of 4-(Phenylazo)benzoic Acid

| Property | trans-isomer | cis-isomer | Trigger for Conversion |

|---|---|---|---|

| Stability | More stable | Less stable (metastable) | UV light (trans to cis) |

| Geometry | Planar | Non-planar | Visible light or heat (cis to trans) |

| Application | "Off" state in a switch | "On" state in a switch | Light-induced state change |

A significant application of 4-(phenylazo)benzoic acid is in the creation of photochromic materials, particularly in novel zirconium dioxide (ZrO₂) precursor solutions. scientific.netchemicalbook.com These solutions are prepared using zirconium tetra-n-butoxide, 4-(phenylazo)benzoic acid, and ethyleneglycol monomethylether. scientific.netresearchgate.net

The resulting ZrO₂ precursor solution exhibits photochromism, meaning its UV-Vis absorption spectrum changes reversibly upon irradiation with light. researchgate.net This phenomenon is synchronized with the reversible photoisomerization of the 4-(phenylazo)benzoic acid within the precursor. scientific.netresearchgate.net When the solution is irradiated with ultraviolet (UV) light, the PABA component switches from its trans to its cis form, causing a change in the material's optical properties. scientific.net Subsequent irradiation with visible light can reverse this process. scientific.netresearchgate.net

Research has shown that the concentration of 4-(phenylazo)benzoic acid influences the degree of change in the peak position originating from the Zr-O charge transfer transition after UV irradiation. scientific.netresearchgate.net Furthermore, by controlling the hydrolysis of the ZrO₂ precursor, the back reaction (reversion to the trans state) can be suppressed even when the PABA itself has been reverted by visible light, offering a way to control the state of the material. researchgate.net Density functional theory (DFT) calculations have confirmed that the structure of the precursor molecule changes upon UV irradiation, which in turn affects the surface morphology of thin films created from these solutions. researchgate.net

Table 2: Research Findings on Photochromic ZrO₂ Precursor Solutions with 4-(Phenylazo)benzoic Acid

| Finding | Description | Reference |

|---|---|---|

| Photochromism | The ZrO₂ precursor solution containing PABA shows reversible changes in its UV-Vis absorption spectrum upon UV and visible light irradiation. | scientific.netresearchgate.net |

| Isomerization Sync | The photochromic effect is synchronized with the reversible photoisomerization of the PABA within the precursor. | scientific.netresearchgate.net |

| Concentration Effect | The difference in the Zr-O charge transfer peak position before and after UV irradiation increases with higher concentrations of PABA. | scientific.netresearchgate.net |

| Structural Change | DFT calculations confirm that the structure of the precursor molecule changes upon UV irradiation, influencing the morphology of resulting thin films. | researchgate.net |

The ability to reversibly alter the optical properties of materials containing 4-(phenylazo)benzoic acid, such as the photochromic ZrO₂ films, forms the basis for their use in light-driven devices. While direct fabrication of "light shutters" or "smart windows" using PABA is a developmental application, the underlying principles are well-established by its demonstrated photoresponsive behavior. The light-induced structural changes in PABA can be harnessed to control the transmission of light through a material. For instance, a thin film incorporating PABA could be switched from a transparent state to a more opaque state upon UV irradiation, and then back again with visible light, functioning as a rudimentary light shutter or a component in a smart window.

Polymer Science and Composites

The integration of 4-(phenylazo)benzoic acid into polymer structures is a key strategy for creating advanced functional materials. The azobenzene (B91143) moiety provides photoswitchable properties, while the polymer matrix offers processability, durability, and a platform for tuning the material's bulk characteristics.

Incorporating azobenzene derivatives like 4-(phenylazo)benzoic acid into polymer chains allows for the creation of materials whose properties, such as shape or solubility, can be modulated by light. The photoisomerization of the azobenzene units within the polymer matrix can induce macroscopic changes in the material. This principle is fundamental to developing light-controllable polymers.

4-(Phenylazo)benzoic acid has been successfully used in the post-functionalization of core cross-linked star polymers. chemicalbook.com Star polymers are a unique class of macromolecules consisting of multiple linear polymer chains, or "arms," linked to a central core. nih.gov

In one notable study, poly(hydroxyethyl acrylate) core cross-linked star polymers were modified with 4-(phenylazo)benzoic acid. acs.org This functionalization imparts photoresponsive properties to the star polymer. A key outcome of this modification is the ability of the azobenzene-functionalized star polymer to form photoreversible inclusion complexes with α-cyclodextrin. acs.org The trans isomer of the PABA moiety can be included within the cyclodextrin (B1172386) cavity, but upon isomerization to the bulky cis form with UV light, it is expelled. This reversible host-guest interaction, controlled by light, opens possibilities for applications in areas like controlled release systems and photosensitive nanodevices.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-(Phenylazo)benzoic acid |

| Zirconium dioxide |

| Zirconium tetra-n-butoxide |

| Ethyleneglycol monomethylether |

| Octanethiol |

| Dimethylamino calix acs.orgarene |

| Poly(hydroxyethyl acrylate) |

Photoresponsive Polymer Membranes and their Permeability

4-(Phenylazo)benzoic acid and its derivatives are key components in the fabrication of photoresponsive polymer membranes. These membranes exhibit dynamic permeability, which can be controlled by light, functioning as microscopic valves. The underlying principle is the photoisomerization of the azobenzene moiety within the polymer structure. Upon irradiation with UV light (around 365 nm), the more stable trans-isomer converts to the bulkier cis-isomer. This change in molecular geometry alters the packing of the polymer chains, thereby modifying the membrane's permeability to gases and ions. Reversion to the trans-isomer can be achieved by irradiation with visible light (around 440 nm) or through thermal relaxation.

In a study by Weh et al., a membrane was fabricated from a polymethacrylate matrix containing chemically bound 4-(phenylazo)benzoic acid (AZB). The photoisomerization of the AZB units led to changes in the membrane's free volume and, consequently, its transport properties for different gases and methanol (B129727) vapor. This switching behavior allows for the controlled dosing of reactants or the light-controlled removal of products in microreactors. mdpi.com

The effect of this photo-switching on permeability is significant. For instance, layer-by-layer casting of poly(styrenesulfonate) and a polyacrylamide copolymer containing a photochromic azobenzene derivative on porous alumina resulted in a 1.6-fold increase in SO₄²⁻ permeability under UV irradiation. mdpi.com This highlights the sensitivity of the pore size to the conformational changes of the embedded azo compounds.

Molecularly Imprinted Polymers (MIPs) for Photoregulated Release

Molecularly Imprinted Polymers (MIPs) are polymers with "memory" for a specific template molecule. When derivatives of 4-(phenylazo)benzoic acid are incorporated as functional monomers, the resulting MIPs can exhibit photoregulated uptake and release of the target molecule. This is achieved by exploiting the photoisomerization of the azobenzene unit, which alters the binding affinity of the imprinted cavity.

For example, a photoresponsive MIP was developed for the controlled release and uptake of caffeine using 4-((4-methacryloyloxy)phenylazo)benzoic acid as the functional monomer. The material demonstrated the ability to release caffeine molecules upon irradiation at 365 nm (UV light, inducing the cis form) and re-uptake them under 440 nm irradiation (visible light, favoring the trans form). mdpi.com

In another application, core-shell structured photoresponsive MIPs were synthesized for the determination of sulfamethazine in milk samples. nih.gov These polymers, using 4-[(4-methacryloyloxy)phenylazo] benzenesulfonic acid as the photoresponsive monomer, could specifically adsorb sulfamethazine in the dark or under 440 nm light and release it upon 365 nm irradiation. nih.govresearchgate.net This system showed a maximum adsorption capacity of 12.5 mg·g⁻¹ and reached adsorption equilibrium within 80 minutes. nih.govresearchgate.net

Furthermore, an NIR-light-responsive surface MIP was fabricated for the photoregulated release of paracetamol. nih.gov This system utilized a hydrophilic green-light-responsive azobenzene derivative. The core up-conversion nanoparticles emitted green light under NIR irradiation, which was then absorbed by the azobenzene units, causing the trans→cis isomerization and subsequent drug release. nih.gov The maximum adsorption capacity for paracetamol was found to be 16.80 μmol g⁻¹. nih.gov

Table 2: Characteristics of Photoresponsive MIPs

| Target Molecule | Functional Monomer | Wavelength for Adsorption | Wavelength for Release | Maximum Adsorption Capacity |

|---|---|---|---|---|

| Caffeine | 4-((4-methacryloyloxy)phenylazo)benzoic acid | 440 nm | 365 nm | Data not available |

| Sulfamethazine | 4-[(4-methacryloyloxy)phenylazo] benzenesulfonic acid | Dark / 440 nm | 365 nm | 12.5 mg·g⁻¹ nih.govresearchgate.net |

Sensing and Biosensing Applications

Development of Biosensors

While 4-(phenylazo)benzoic acid itself is not directly used as the primary recognition element in the biosensors detailed in the search results, the development of biosensors for benzoic acid derivatives provides a relevant context. For instance, a synthetic biosensor named sBAD was constructed in Saccharomyces cerevisiae to detect various benzoic acid derivatives. frontiersin.orgnih.gov This biosensor was activated by compounds such as p-aminobenzoic acid and benzoic acid, demonstrating a linear relationship between the fluorescence output and the concentration of the target molecule. frontiersin.orgnih.gov Such systems could potentially be adapted or engineered to detect 4-(phenylazo)benzoic acid, although specific research on this application is not prevalent in the provided sources.

Use as a "Test Kit" for Functional Group Affinity to Metal Oxides

The interaction of 4-(phenylazo)benzoic acid with metal oxide surfaces has been a subject of investigation, positioning it as a useful probe molecule. Its carboxylic acid functional group can anchor to the metal oxide, while the azobenzene unit provides a spectroscopic handle for studying the binding and orientation. The interaction of 4-(phenylazo)benzoic acid with TiO₂ and ZnO electrodes has been specifically investigated. sigmaaldrich.comsigmaaldrich.com This application is akin to a "test kit" for understanding the affinity of the carboxylic acid functional group to these widely used semiconductor materials. Such studies are crucial for the development of dye-sensitized solar cells and other optoelectronic devices where the interface between an organic molecule and a metal oxide is critical.

Thin Films and Surface Functionalization

Langmuir-Blodgett Films

The Langmuir-Blodgett (LB) technique allows for the fabrication of highly ordered, ultrathin films, one monolayer at a time. wikipedia.org 4-(Phenylazo)benzoic acid and its derivatives, due to their amphiphilic nature (hydrophilic carboxylic acid head and hydrophobic azobenzene tail), are suitable for forming Langmuir films at the air-water interface. These monolayers can then be transferred onto a solid substrate to create LB films.

Research on copolymers containing azobenzene moieties has demonstrated the successful deposition of Z-type Langmuir-Blodgett films. elsevierpure.com Spectroscopic analysis of these films revealed that the azobenzene units are organized with their long axis preferentially oriented along the film normal. elsevierpure.com A key feature of these azobenzene-containing LB films is their ability to undergo reversible trans-to-cis and cis-to-trans photoisomerization. elsevierpure.com This photo-switching capability can be harnessed to induce changes in the physical properties of the film, such as altering the alignment of liquid crystals from a homeotropic to a planar mode. elsevierpure.com